molecular formula C10H8ClNO2 B13683690 8-Chloro-5-methoxyquinolin-3-ol

8-Chloro-5-methoxyquinolin-3-ol

Cat. No.: B13683690
M. Wt: 209.63 g/mol
InChI Key: UIUSICFJDBLBRB-UHFFFAOYSA-N
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Description

8-Chloro-5-methoxyquinolin-3-ol is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicine, chemistry, and industry. The presence of a chlorine atom at the 8th position and a methoxy group at the 5th position in the quinoline ring structure imparts unique chemical and biological properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-5-methoxyquinolin-3-ol typically involves the chlorination and methoxylation of quinoline derivatives. One common method involves the use of 4-chloro-2-nitrophenol and 4-chloro-2-aminophenol as starting materials. These compounds undergo a series of reactions, including cyclization and chlorination, to form the desired product. The reaction conditions often involve the use of hydrochloric acid as a solvent and methacrylaldehyde as a cyclization agent .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of hydrochloric acid and methacrylaldehyde helps in avoiding the formation of unwanted by-products and ensures the safety and efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-5-methoxyquinolin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.

    Substitution: Nucleophiles like amines and thiols are used for substitution reactions.

Major Products Formed:

Scientific Research Applications

8-Chloro-5-methoxyquinolin-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Chloro-5-methoxyquinolin-3-ol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

    5-Chloro-8-hydroxyquinoline: Similar in structure but lacks the methoxy group.

    8-Hydroxyquinoline: Lacks both the chlorine and methoxy groups.

    5-Methoxyquinoline: Lacks the chlorine atom.

Uniqueness: 8-Chloro-5-methoxyquinolin-3-ol is unique due to the presence of both chlorine and methoxy groups, which enhance its chemical reactivity and biological activity. The combination of these functional groups allows for a broader range of applications and makes it a versatile compound in scientific research .

Properties

Molecular Formula

C10H8ClNO2

Molecular Weight

209.63 g/mol

IUPAC Name

8-chloro-5-methoxyquinolin-3-ol

InChI

InChI=1S/C10H8ClNO2/c1-14-9-3-2-8(11)10-7(9)4-6(13)5-12-10/h2-5,13H,1H3

InChI Key

UIUSICFJDBLBRB-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=C(C=NC2=C(C=C1)Cl)O

Origin of Product

United States

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